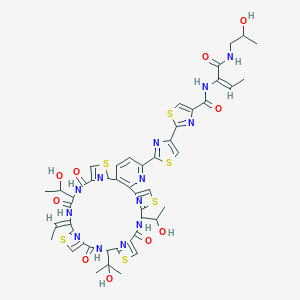

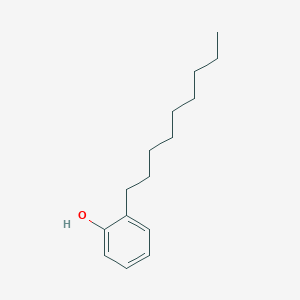

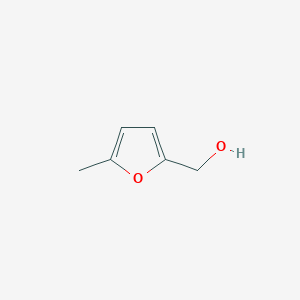

![molecular formula C23H32O8 B021229 2-[4-(2,2-二羧乙氧基丙基)苯基]-2-甲基丙二酸二乙酯 CAS No. 189287-72-7](/img/structure/B21229.png)

2-[4-(2,2-二羧乙氧基丙基)苯基]-2-甲基丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of diethyl malonate derivatives, including compounds similar to Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate, often involves Knoevenagel condensation reactions or nucleophilic vinyl substitution (SNV) techniques. These methods are crucial for preparing various biologically active and structurally complex molecules, including quinoline derivatives with potential biological activities (Valle et al., 2018). Moreover, palladium-catalyzed carboannulation has been employed for synthesizing highly substituted indenes from diethyl malonate derivatives, showcasing the versatility and efficiency of these synthetic approaches (Guo et al., 2006).

Molecular Structure Analysis

Diethyl malonate derivatives display diverse molecular conformations and packing arrangements in their crystal structures. Studies reveal that hydrogen bonding, including intramolecular N-H...O and intermolecular O-H...O interactions, significantly influences their molecular packing and structural stability. These hydrogen bonds contribute to the formation of one-dimensional chains and crosslinking interactions that are pivotal for the supramolecular architecture of these compounds (Ilangovan et al., 2013).

Chemical Reactions and Properties

The reactivity of diethyl malonate derivatives towards various chemical reactions, such as nucleophilic substitution and condensation, is notable. Their ability to undergo reactions with alkynes and halides under palladium catalysis to form complex molecules is a testament to their chemical versatility. These reactions not only underline the synthetic utility of diethyl malonate derivatives but also their potential as intermediates in organic synthesis (Duan et al., 2006).

Physical Properties Analysis

The physical properties of diethyl malonate derivatives, such as their crystalline structures and hydrogen bonding patterns, are closely studied through X-ray crystallography and NMR spectroscopy. These analytical techniques provide insights into the molecular conformation, stability, and interactions within the crystal lattice, which are essential for understanding the material properties of these compounds (Achutha et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of diethyl malonate derivatives explore their reactivity, including arylation reactions catalyzed by copper compounds. These studies highlight the compounds' functional group compatibility and their potential in synthesizing alpha-aryl malonates, demonstrating their significance in organic chemistry and material science (Hennessy & Buchwald, 2002).

科学研究应用

合成和化学性质

2-[4-(2,2-二羧乙氧基丙基)苯基]-2-甲基丙二酸二乙酯参与复杂化学结构的合成,展示了其作为有机合成前体的效用。例如,该化合物已用于合成二苯并[b,h][1,6]萘啶-5,6-二酮,这对于其在药物化学和材料科学中的潜在应用非常重要。该反应涉及在特定条件下使用丙二酸二乙酯衍生物与苯胺,以衍生出喹啉酮衍生物,表明合成吡喃生物碱的方法,该生物碱在芸香科生物碱中很突出 (Sekar & Prasad, 1999)。

构象分析

相关丙二酸二乙酯衍生物的构象特征已在固态和溶液态中得到广泛研究。此类分析对于理解分子的结构和化合物的潜在反应性至关重要。例如,对 2-[3-{2-(氨基羰基)腙基}-1-(4-甲氧基苯基)-3-苯基丙基]丙二酸二乙酯的研究揭示了其非对映异构体的特征,突出了结构分析在开发新的化学实体中的重要性 (Saravanan, Muthusubramanian, & Polborn, 2005)。

反应性和键离解

对丙二酸二乙酯及其相关化合物中的酸性 C-H 键的平衡酸度和均裂键离解焓的研究提供了关于其稳定性和反应性的基础知识。此类研究对于设计新的合成途径和了解这些化合物在各种条件下的行为至关重要。取代基对酸度和键强度的影响为开发具有所需性质的新合成方法和化合物提供了宝贵的见解 (Zhang & Bordwell, 1994)。

衍生物的合成

该化合物还可用作具有潜在生物活性的各种衍生物的起始原料。例如,吡唑啉酮衍生物的合成说明了丙二酸二乙酯化合物在创建药理学相关分子方面的多功能性。此类合成途径扩展了药物发现和其他应用的化学空间 (Ito & Oda, 1966)。

属性

IUPAC Name |

diethyl 2-[[4-(1,3-diethoxy-2-methyl-1,3-dioxopropan-2-yl)phenyl]methyl]-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLAQPYROJCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444214 | |

| Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |

CAS RN |

189287-72-7 | |

| Record name | Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

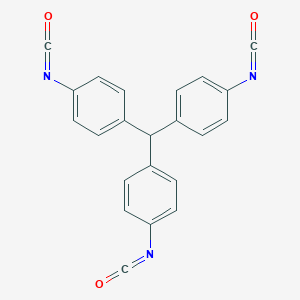

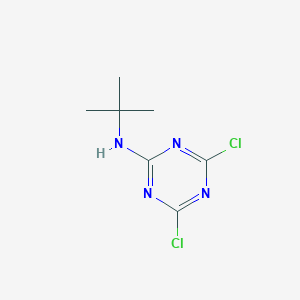

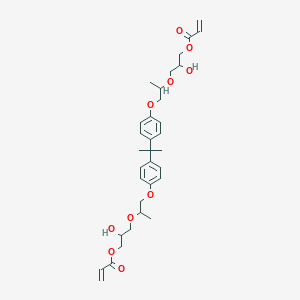

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)